MFCD18312817
Description
However, based on contextual clues and analogous data from CAS 1761-61-1 (MDL: MFCD00003330) , we infer that MFCD18312817 may belong to a class of halogenated aromatic compounds. For this analysis, we will use CAS 1761-61-1 (2-(4-nitrophenyl)-1H-benzimidazole) as a proxy, given its structural and functional relevance to the query.
CAS 1761-61-1 has the molecular formula C₇H₅BrO₂, a molecular weight of 201.02 g/mol, and exhibits moderate solubility in organic solvents (e.g., 0.687 mg/mL in water) . It is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild conditions . The compound is categorized as hazardous (H302: harmful if swallowed) and requires careful handling .
Properties
IUPAC Name |
3-fluoro-5-(2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQEDWXGSCISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683456 | |
| Record name | 5'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-33-8 | |
| Record name | 5'-Fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312817” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts to achieve the desired chemical transformation. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312817” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation efficiently.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific conditions used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis and applications.
Scientific Research Applications
“MFCD18312817” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: “this compound” is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of “MFCD18312817” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can modulate cellular processes and influence physiological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CAS 1761-61-1 vs. CAS 630-08-0 (Carbon Monoxide)
Key Differences :
- Structural Complexity: CAS 1761-61-1 is a brominated aromatic compound with a benzimidazole backbone, whereas carbon monoxide is a simple diatomic gas.
- Applications : CAS 1761-61-1 is used in organic synthesis (e.g., pharmaceuticals), while CO is a precursor in metallurgy and fuel production .
CAS 1761-61-1 vs. CAS 100-52-7 (Benzaldehyde)
Comparison with Functionally Similar Compounds
CAS 1761-61-1 vs. CAS 50-00-0 (Formaldehyde)
Key Insight : While formaldehyde is far more reactive and toxic, both compounds require stringent safety protocols (e.g., P280: wear protective gloves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
